N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds This specific compound is characterized by the presence of a pyridine ring and a pyrazole ring, which are linked through a methylene bridge
Preparation Methods
The synthesis of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of pyridine-3-carbaldehyde with 1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other nucleophiles.
Condensation: It can undergo further condensation reactions with other carbonyl compounds to form more complex structures.
Scientific Research Applications
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it can inhibit cyclooxygenase enzymes, reducing inflammation and pain . The compound may also interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This compound has similar structural features but different substituents on the aromatic rings, leading to different chemical and biological properties.
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: This compound also shares a similar core structure but has a fluorine substituent, which can affect its reactivity and interactions.
N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9N5O |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H9N5O/c16-10(9-3-5-12-14-9)15-13-7-8-2-1-4-11-6-8/h1-7H,(H,12,14)(H,15,16)/b13-7+ |
InChI Key |
BHUUMDHNNVIHPE-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CC=NN2 |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C2=CC=NN2 |
Origin of Product |
United States |
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